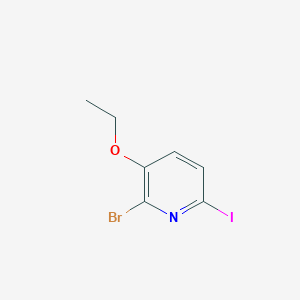

2-Bromo-3-ethoxy-6-iodopyridine

Description

Emphasis on Pyridine (B92270) Derivatives as Versatile Building Blocks

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, recognized for their presence in a vast array of biologically active molecules and functional materials. lifechemicals.comnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common structural motif in natural products like vitamins and alkaloids, as well as in a multitude of pharmaceutical agents and agrochemicals. lifechemicals.comnih.gov The utility of pyridine derivatives stems from their versatile chemical nature. The nitrogen atom imparts basicity and can be a site for alkylation and N-oxidation, while the aromatic ring can undergo various substitution reactions. nih.govresearchgate.netyoutube.com This dual reactivity allows for the construction of highly functionalized and diverse molecular architectures, making pyridine derivatives indispensable building blocks in the synthesis of complex target molecules. acs.orgorganic-chemistry.org In fact, the pyridine substructure is found in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.com

Significance of Halogenation in Pyridine Functionalization

The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating its chemical properties and enabling further synthetic transformations. chemrxiv.orgnih.gov Halogenation can significantly alter the electron density of the pyridine ring, influencing its reactivity in subsequent reactions. chemrxiv.org Moreover, the carbon-halogen bond serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgnih.gov This allows for the introduction of a diverse array of functional groups at specific positions on the pyridine ring, a critical aspect of structure-activity relationship (SAR) studies in drug discovery. chemrxiv.orgnih.gov While direct halogenation of the electron-deficient pyridine ring can be challenging, various methods have been developed to achieve regioselective halogenation, further expanding the synthetic utility of these compounds. chemrxiv.orgnih.govmountainscholar.org

Contextualizing 2-Bromo-3-ethoxy-6-iodopyridine within Halogenated Pyridine Research

Chemical Profile of this compound

| Property | Value |

| CAS Number | 1569087-20-2 chemsrc.com |

| Molecular Formula | C7H7BrINO |

| Molecular Weight | 327.94 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethoxy-6-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrINO/c1-2-11-5-3-4-6(9)10-7(5)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKRJZFNZIRLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3 Ethoxy 6 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings like pyridine (B92270). The pyridine nitrogen atom withdraws electron density from the ring, particularly from the α (2- and 6-) and γ (4-) positions, making them susceptible to attack by nucleophiles. nih.govyoutube.comstackexchange.com The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Regioselectivity and Positional Reactivity

In 2-Bromo-3-ethoxy-6-iodopyridine, both the 2- and 6-positions are activated for nucleophilic attack. The regioselectivity of SNAr reactions on this substrate is dictated by a combination of electronic effects and the nature of the leaving group. Generally, in nucleophilic aromatic substitution on halo-pyridines, the positions ortho and para to the nitrogen atom are the most reactive. youtube.comstackexchange.com

The stability of the Meisenheimer complex is a crucial factor in determining the reaction pathway. When a nucleophile attacks at the C-2 or C-6 position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In the case of this compound, both the C-Br and C-I bonds are at activated positions. However, the relative reactivity of different halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I when the initial nucleophilic attack is the rate-determining step. nih.govresearchgate.net This is because the highly electronegative fluorine atom strongly polarizes the carbon atom, making it more electrophilic. Conversely, if the departure of the leaving group is rate-determining, the order of reactivity can be reversed.

For dihalopyridines, selective substitution can often be achieved. For instance, in a related polysubstituted pyridine, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions have been demonstrated, highlighting the ability to target specific positions based on the hierarchy of halogen reactivity. researchgate.net

Substituent Effects on SNAr Pathways

The substituents on the pyridine ring play a significant role in modulating its reactivity towards nucleophiles. The electron-withdrawing nature of the bromine and iodine atoms in this compound further enhances the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.

The nature of the incoming nucleophile also plays a critical role. For example, with certain oxygen nucleophiles, the reactivity of 2-halopyridines has been observed to follow the order F > Cl > Br > I, suggesting a charge-controlled reaction where the high electronegativity of fluorine makes the C-2 position more electrophilic. sci-hub.se In contrast, with other nucleophiles, this reactivity order may not hold. nih.gov

Carbon-Carbon Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. youtube.com The presence of two different halogen atoms (bromo and iodo) on the pyridine ring of this compound makes it an excellent substrate for selective and sequential cross-coupling reactions.

Palladium-Catalyzed Coupling Transformations (e.g., Suzuki, Heck, Sonogashira, Mizoroki–Heck)

A variety of palladium-catalyzed cross-coupling reactions can be envisaged using this compound as a substrate:

Suzuki Reaction: This reaction involves the coupling of an organoboron compound with a halide. researchgate.netmdpi.com For dihalo-substrates, selective coupling is often possible. In the case of 2-bromo-6-iodo-3-methoxypyridine, a close analog, selective Suzuki reactions have been used to introduce aryl groups at specific positions. researchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a versatile method for the vinylation of aromatic rings.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org It is a highly efficient method for the alkynylation of pyridines and other heterocycles. scirp.orgscirp.orgresearchgate.net

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com

The table below summarizes some examples of palladium-catalyzed cross-coupling reactions on related halopyridine substrates.

| Coupling Reaction | Halopyridine Substrate | Coupling Partner | Product | Reference |

| Suzuki | 2-Bromo-6-iodo-3-methoxypyridine | Arylboronic acid | Mono-arylated and teraryl derivatives | researchgate.net |

| Suzuki | 2-Halogenated pyridines | Arylboronic acid | 2-Aryl-substituted pyridines | researchgate.net |

| Heck | 3-Bromoindazoles | n-Butyl acrylate | 3-Vinylindazoles | beilstein-journals.org |

| Sonogashira | 2-Amino-3-bromopyridines | Terminal alkynes | 2-Amino-3-alkynyl pyridines | scirp.orgscirp.org |

| Sonogashira | 2-Bromo-4-iodo-quinoline | Terminal alkyne | 4-Alkynyl-2-bromo-quinoline | libretexts.org |

Strategic Utility of Halogen Atoms in Cross-Coupling

The differential reactivity of the carbon-halogen bonds is a key feature that allows for the strategic, sequential functionalization of this compound. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This is due to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the initial oxidative addition step.

This reactivity difference can be exploited to perform selective cross-coupling at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction. libretexts.org This stepwise approach allows for the synthesis of complex, unsymmetrically substituted pyridines. For example, a Suzuki coupling could be performed at the 6-position (iodo), followed by a Sonogashira coupling at the 2-position (bromo). The choice of catalyst, ligands, and reaction conditions can further influence the selectivity of these transformations. nih.govacs.org

Halogen Dance Reactions for Positional Isomerization

The halogen dance is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This reaction leads to the positional isomerization of the halogen, providing access to isomers that may be difficult to synthesize through other routes. researchgate.net

The mechanism of the halogen dance reaction typically involves the deprotonation of the aromatic ring by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated intermediate. This is followed by a series of halogen-metal exchange steps that result in the migration of the halogen to a different position on the ring. The reaction is driven by the formation of a more stable organolithium species.

For halopyridines, the halogen dance has been studied for various substrates. clockss.orgresearchgate.net For instance, the reaction of 2-halo-3-bromo- and 2-halo-3-iodopyridines with LDA can lead to the migration of the halogen. nih.gov The reaction of 3-bromo-4-ethoxypyridine (B1611126) with a strong base also induces a halogen dance. clockss.org These examples suggest that this compound could potentially undergo a halogen dance reaction under suitable basic conditions, leading to the formation of isomeric pyridines. The presence of the ethoxy group and the two different halogens would likely influence the regiochemical outcome of such a rearrangement.

Amination Reactions and Pyridyne Intermediates

The introduction of amino groups onto the pyridine scaffold is a critical transformation in medicinal chemistry. The reaction of halogenated pyridines with amines can proceed through several mechanisms, most notably direct nucleophilic aromatic substitution (SNAr) or an elimination-addition pathway involving a highly reactive pyridyne intermediate.

For this compound, the formation of a pyridyne intermediate is considered unlikely under typical base-mediated conditions. The generation of a pyridyne requires the deprotonation of a ring hydrogen positioned ortho to a halogen leaving group. In the case of the related compound, 3-bromo-2-ethoxypyridine, treatment with strong bases like potassium amide (KNH₂) leads to the formation of 4-amino-2-ethoxypyridine. nih.gov This transformation proceeds via deprotonation at the C4 position to generate a 2-ethoxy-3,4-pyridyne intermediate, which is then attacked by the amine nucleophile predominantly at the C4 position. nih.govnih.gov

Conversely, studies on 2-bromo-3-ethoxypyridine (B1278560) have shown that it does not undergo rearrangement upon treatment with sodamide, as it lacks the necessary hydrogen atom at the C4 position to initiate the elimination-addition sequence. researchgate.net The target molecule, this compound, similarly lacks a hydrogen atom at the C4 position. Therefore, the formation of a 2-ethoxy-3,4-pyridyne intermediate is not a viable reaction pathway.

Instead, amination of this compound is expected to occur via a nucleophilic aromatic substitution (SNAr) mechanism. Both the C2 and C6 positions are activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen. The reaction would involve the direct displacement of either the bromide or iodide by an amine.

The regioselectivity of this substitution (i.e., whether the bromo or iodo group is displaced) would be governed by a combination of factors. While the carbon-iodine bond is weaker than the carbon-bromine bond, making iodide a better leaving group in many contexts, the kinetics of SNAr reactions on heteroaromatics can be complex. nih.govnih.gov In some base-promoted aminations of polyhalogenated pyridines, substitution occurs preferentially at the 2-position, even when other halogens are present. acs.org However, in transition-metal-catalyzed aminations (e.g., Buchwald-Hartwig reaction), the greater reactivity of the C-I bond towards oxidative addition would strongly favor selective substitution at the C6 position.

Table 1: Predicted Amination Reactions of this compound

| Reagent/Catalyst | Predicted Mechanism | Predicted Major Product | Rationale |

|---|---|---|---|

| Amine (e.g., R-NH₂) with strong base (e.g., NaNH₂, NaOtBu) | SNAr | 2-Bromo-6-amino-3-ethoxypyridine or 2-Amino-6-iodo-3-ethoxypyridine | Direct substitution at an activated position. Selectivity depends on specific conditions and relative leaving group ability in SNAr. |

| Amine (e.g., R-NH₂) with Pd or Cu catalyst | Catalytic SNAr (e.g., Buchwald-Hartwig) | 2-Bromo-6-amino-3-ethoxypyridine | Preferential oxidative addition at the weaker C-I bond is expected to dominate the reaction pathway. |

Functional Group Interconversions at Pyridine Halogens and Alkoxy Groups

The multiple functional groups on this compound allow for a variety of subsequent transformations, enabling the synthesis of more complex, highly substituted pyridine derivatives.

Interconversion of Halogens: The differential reactivity of the bromine and iodine substituents is most pronounced in metal-catalyzed cross-coupling reactions. It is a well-established principle in organic synthesis that for substrates bearing multiple different halogens, oxidative addition to a low-valent metal catalyst (the first step in most cross-coupling cycles) occurs preferentially at the carbon-halogen bond of the heavier halogen. rsc.orgnih.gov For this compound, this means that reactions such as Suzuki-Miyaura, Sonogashira, Stille, and Negishi couplings will occur selectively at the C6 position, leaving the C2-bromo group intact for potential subsequent functionalization. nih.govrsc.org

This site-selectivity provides a powerful tool for the controlled, stepwise introduction of different substituents onto the pyridine ring. For example, a Sonogashira coupling could be performed at the C6-iodo position, followed by a Suzuki-Miyaura coupling at the C2-bromo position under different catalytic conditions.

Table 2: Predicted Selective Cross-Coupling Reactions

| Reaction Type | Reagent | Predicted Product | Rationale for Selectivity |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 2-Bromo-3-ethoxy-6-arylpyridine | Preferential oxidative addition of the Pd(0) catalyst to the weaker C-I bond. rsc.orgrsc.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Bromo-3-ethoxy-6-alkynylpyridine | Preferential reaction at the C-I bond is characteristic of this coupling with mixed halides. wikipedia.orgnih.gov |

| Stille Coupling | Organostannane, Pd catalyst | 2-Bromo-3-ethoxy-6-substituted-pyridine | The C-I bond is significantly more reactive than the C-Br bond in Stille couplings. |

| Negishi Coupling | Organozinc reagent, Pd or Ni catalyst | 2-Bromo-3-ethoxy-6-substituted-pyridine | Selective coupling at the iodo-substituted position is expected. sigmaaldrich.cn |

Interconversion of the Alkoxy Group: The ethoxy group at the C3 position is generally stable under the conditions used for metal-catalyzed cross-coupling. However, it can be cleaved to reveal a hydroxyl group. The cleavage of aryl alkyl ethers is typically accomplished using strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide on the ethyl group (an SN2 reaction). pressbooks.pub

This reaction would convert this compound into 2-Bromo-6-iodopyridin-3-ol. However, the harsh, strongly acidic conditions required for ether cleavage could potentially lead to undesired side reactions. Therefore, achieving this transformation would require careful optimization to ensure the stability of the rest of the molecule.

Following a comprehensive search for scientific literature, detailed computational and theoretical studies specifically focused on "this compound" are not available to fulfill the requirements of the requested article.

The search identified computational studies, including Density Functional Theory (DFT) calculations, analyses of electronic structure, and investigations of intermolecular interactions, for structurally related pyridine derivatives such as 2-bromopyridine, 3-bromo-2-hydroxypyridine, and 2-Bromo-6-hydrazinylpyridine researchgate.netnih.govnih.govmdpi.com.

However, the instructions strictly require that the article focuses solely on "this compound" and does not introduce information outside this explicit scope. Extrapolating findings from different, albeit similar, molecules would be scientifically speculative and would violate the core constraints of the request for accuracy and singular focus.

Therefore, it is not possible to generate a scientifically accurate and thorough article that adheres to the provided outline for "this compound" based on the currently available research.

Computational Chemistry and Theoretical Studies

Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and delocalization effects. uni-muenchen.dewikipedia.org This analysis provides a quantitative picture of the electron density distribution, charge transfer interactions, and hybridization.

For 2-Bromo-3-ethoxy-6-iodopyridine, NBO analysis would reveal significant electronic delocalization through donor-acceptor interactions. These interactions, which stabilize the molecule, occur when a filled (donor) Lewis-type orbital interacts with an empty (acceptor) non-Lewis orbital. uni-muenchen.deuba.ar The primary delocalization events are expected to involve the lone pairs of the nitrogen and oxygen atoms.

Key predicted donor-acceptor interactions include:

The lone pair of the pyridine (B92270) nitrogen (LP(N)) delocalizing into the antibonding orbitals of the adjacent C-C and C-Br bonds (σ(C-C) and σ(C-Br)).

The lone pairs of the ethoxy oxygen (LP(O)) delocalizing into the antibonding orbital of the C3-C4 bond (σ*(C3-C4)).

These charge transfer events are crucial for understanding the molecule's electronic landscape and stability. The magnitude of these interactions can be estimated by second-order perturbation theory, providing a quantitative measure of their stabilizing effect. uni-muenchen.de

| Donor NBO | Acceptor NBO | Interaction Type | Predicted Stabilizing Effect |

|---|---|---|---|

| LP (N1) | σ* (C2-C3) | Lone Pair → π-system | Significant |

| LP (N1) | σ* (C2-Br) | Lone Pair → σ | Moderate |

| LP (O) | σ (C3-C4) | Lone Pair → π-system | Significant |

| LP (O) | σ* (C2-C3) | Lone Pair → σ* | Moderate |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize weak interactions in real space. jussieu.frnih.govnih.gov Based on the electron density and its reduced density gradient, NCI plots generate isosurfaces that identify and characterize different types of non-covalent contacts. jussieu.frnih.gov Typically, green surfaces indicate weak van der Waals forces, blue surfaces denote strong attractive interactions like hydrogen or halogen bonds, and red surfaces represent repulsive steric clashes. researchgate.net

In this compound, NCI analysis would be instrumental in identifying both intramolecular and potential intermolecular interactions.

Intramolecularly , weak van der Waals interactions (green isosurfaces) would be expected between the ethoxy group and the adjacent bromine atom. Depending on the conformation of the ethoxy group, some steric repulsion (red isosurfaces) might appear between its ethyl chain and the bulky halogen substituents.

Intermolecularly , the most significant feature would be the potential for halogen bonding. The iodine atom, in particular, possesses a "sigma-hole"—a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite the C-I bond. nih.gov This allows it to act as a potent halogen bond donor, forming strong, directional interactions with electron-rich atoms like the nitrogen of a neighboring pyridine ring. nih.govnih.govacs.org NCI plots would visualize this as a distinct blue isosurface between the iodine and nitrogen atoms, confirming a strong attractive interaction.

Atom-In-Molecule (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous method for partitioning a molecule's electron density into atomic basins. wikipedia.orguni-rostock.de This approach allows for the characterization of chemical bonds and other interactions through the analysis of topological features of the electron density, particularly Bond Critical Points (BCPs). A BCP is a point of minimum electron density along the path between two interacting atoms.

The properties at a BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), describe the nature of the interaction.

Covalent bonds are characterized by high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density shared between the nuclei.

Closed-shell interactions , which include ionic bonds, hydrogen bonds, van der Waals forces, and halogen bonds, typically show low ρ(r) and a positive Laplacian (∇²ρ(r) > 0). acs.org

For this compound, AIM analysis would confirm the nature of all covalent bonds within the molecule. More importantly, in a dimeric or crystalline state, it would provide definitive evidence of halogen bonding. A BCP would be located between the iodine atom of one molecule and the nitrogen atom of another, and its topological properties would quantify the strength and nature of this non-covalent interaction. acs.orgnih.gov

| Interaction Type | Electron Density at BCP (ρ(r)) | Laplacian of Electron Density (∇²ρ(r)) | Interaction Nature |

|---|---|---|---|

| C-C / C-N (in ring) | High | Negative | Shared (Covalent) |

| C-Br / C-I | Moderate | Slightly Negative/Positive | Polar Covalent |

| C-I···N (Intermolecular) | Low | Positive | Closed-Shell (Halogen Bond) |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation around the C3-O bond of the ethoxy substituent. The size and electronic nature of the adjacent groups heavily influence the rotational barrier and the stability of different conformers. A computational scan of the potential energy surface, by systematically rotating the C(ring)-C(ring)-O-C dihedral angle, would reveal the molecule's energy landscape. researchgate.netbiorxiv.org

This landscape would feature distinct energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. It is predicted that the most stable conformer would adopt a geometry that minimizes steric repulsion between the ethyl group and the large bromine atom at the C2 position. This may result in a non-planar arrangement where the ethyl group is twisted out of the plane of the pyridine ring. The energy difference between the stable conformers and the rotational barriers would provide insight into the molecule's dynamic behavior at different temperatures.

Theoretical Insights into Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the combined electronic effects of its substituents. nih.govsemanticscholar.org Each group modifies the electron density of the pyridine ring through inductive (-I/+I) and resonance/mesomeric (-M/+M) effects. stpeters.co.inlumenlearning.com

Pyridine Nitrogen: The nitrogen atom is inherently electronegative and exerts a strong electron-withdrawing inductive effect (-I), making the ring electron-deficient and generally deactivating it towards electrophilic attack while activating it for nucleophilic attack.

Bromo (C2) and Iodo (C6) Substituents: As halogens, both are strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through resonance (+M). The inductive effect dominates, making them deactivating groups. Their positions at C2 and C6, which are activated by the ring nitrogen, make them potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. sci-hub.se

Combined Effect and Predicted Reactivity: The molecule is highly polarized. The powerful electron-withdrawing effects of the ring nitrogen and the two halogens make the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . nih.govresearchgate.netmdpi.com The C2 and C6 positions are the most electrophilic sites. Given that iodide is a better leaving group than bromide, it is predicted that a nucleophile would preferentially attack the C6 position, displacing the iodide ion.

Conversely, Electrophilic Aromatic Substitution (EAS) would be extremely difficult due to the cumulative deactivating effects. If forced under harsh conditions, the directing influence would come from the most activating group, the ethoxy substituent, which would direct an incoming electrophile to the C4 position (para to the ethoxy group), as the ortho positions (C2 and C6) are blocked.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence |

|---|---|---|---|---|---|

| -Br | C2 | -I (Withdrawing) | +M (Donating, weak) | Deactivating | ortho, para |

| -O-CH₂CH₃ | C3 | -I (Withdrawing) | +M (Donating, strong) | Activating | ortho, para |

| -I | C6 | -I (Withdrawing) | +M (Donating, weak) | Deactivating | ortho, para |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Studies

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. For 2-Bromo-3-ethoxy-6-iodopyridine, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the protons of the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃). The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the splitting patterns (spin-spin coupling) would reveal the connectivity to neighboring protons.

The ¹³C NMR spectrum would display a signal for each of the seven unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring would be significantly influenced by the attached bromo, iodo, and ethoxy substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Specific experimental data for this compound is not available. The table below is a placeholder to illustrate how such data would be presented.

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine-H | - | - | - |

| Pyridine-H | - | - | - |

| O-CH₂-CH₃ | - | Quartet | - |

| O-CH₂-CH₃ | - | Triplet | - |

| Pyridine-C | - | - | - |

| Pyridine-C | - | - | - |

| Pyridine-C | - | - | - |

| Pyridine-C | - | - | - |

| Pyridine-C | - | - | - |

| O-CH₂-CH₃ | - | - | - |

| O-CH₂-CH₃ | - | - | - |

Correlation of Chemical Shifts with Electronic Environment

The chemical shifts in NMR spectra are highly sensitive to the electron density around a nucleus. In this compound, the electronegative bromine and iodine atoms would deshield the adjacent carbon and hydrogen atoms, causing their signals to appear at a higher chemical shift (downfield). Conversely, the electron-donating ethoxy group would shield nearby nuclei, shifting their signals to a lower chemical shift (upfield). A detailed analysis of these shifts would provide insight into the electronic structure of the molecule. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching and bending of the aromatic ring and the aliphatic ethoxy group, C-O stretching of the ether linkage, and C-N stretching of the pyridine ring. The C-Br and C-I stretching vibrations would appear in the low-frequency (fingerprint) region of the spectrum.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the vibrations of the pyridine ring and the C-Br and C-I bonds, which may be weak or absent in the FT-IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

Specific experimental data for this compound is not available. This table serves as an example of how the data would be presented.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | - | - |

| Aliphatic C-H Stretch | - | - |

| C=C/C=N Ring Stretch | - | - |

| C-O Stretch | - | - |

| C-I Stretch | - | - |

| C-Br Stretch | - | - |

Analysis of Ring Normal Modes and Functional Group Vibrations

The vibrational characteristics of this compound are elucidated through Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy. These techniques provide detailed information about the fundamental vibrational modes of the molecule, including those of the pyridine ring and its functional groups.

The pyridine ring itself has a set of characteristic stretching and bending vibrations. For substituted pyridines, these modes are typically observed in the 1600-1400 cm⁻¹ region (ring stretching) and below 1000 cm⁻¹ (ring breathing and deformation). The presence of heavy substituents like bromine and iodine, along with the ethoxy group, influences the exact frequencies of these ring modes.

Key functional group vibrations are assigned as follows:

C-H Vibrations: Aromatic C-H stretching vibrations of the pyridine ring are expected in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethoxy group's methyl and methylene (B1212753) components are anticipated in the 2980-2850 cm⁻¹ region.

Ethoxy Group Vibrations: The C-O stretching vibrations of the ethoxy group are characteristic and typically appear as strong bands in the FT-IR spectrum, generally in the 1260-1000 cm⁻¹ range.

C-Br and C-I Vibrations: The carbon-halogen stretching vibrations are found at lower wavenumbers due to the heavy mass of the halogen atoms. The C-Br stretching vibration is expected in the 650-500 cm⁻¹ region, while the C-I stretch occurs at an even lower frequency, typically below 500 cm⁻¹.

A summary of expected vibrational modes is provided in the table below, based on established group frequencies for similar aromatic and halogenated compounds. core.ac.uknih.govresearchgate.netnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 |

| Aliphatic C-H Stretch | -O-CH₂CH₃ | 2980 - 2850 |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 |

| C-O Stretch | Aryl Ether | 1260 - 1200 |

| C-Br Stretch | Aryl Bromide | 650 - 500 |

| C-I Stretch | Aryl Iodide | < 500 |

Validation with Computational Predictions

To complement experimental spectroscopic data, computational methods such as Density Functional Theory (DFT) are employed. core.ac.uknih.gov These theoretical calculations provide a powerful tool for the precise assignment of vibrational modes. By optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), the vibrational frequencies can be calculated. core.ac.ukresearchgate.net

The computed frequencies are often systematically higher than the experimental values due to the calculations being based on an isolated molecule in the gaseous state at zero Kelvin and the neglect of anharmonicity. To correct for this, the theoretical wavenumbers are typically scaled using a suitable scaling factor. The scaled theoretical spectrum can then be compared directly with the experimental FT-IR and FT-Raman spectra. This comparison allows for a more confident and detailed assignment of the observed bands, including complex ring deformation and combination modes that are difficult to assign from experimental data alone. nih.govnih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Determination of Molecular Geometry and Conformation

SCXRD analysis of a suitable single crystal of this compound would yield its exact molecular geometry. The data would confirm the planarity of the pyridine ring and provide precise measurements of the bond lengths and angles between the constituent atoms. The conformation of the flexible ethoxy group relative to the pyridine ring would also be determined.

The table below presents typical bond lengths that would be expected for this molecule based on known data for related structures.

| Bond | Typical Bond Length (Å) |

| C-C (aromatic) | 1.38 - 1.40 |

| C-N (aromatic) | 1.33 - 1.35 |

| C-O (aryl ether) | 1.36 - 1.38 |

| C-Br | ~1.90 |

| C-I | ~2.10 |

Elucidation of Crystal Packing and Supramolecular Synthons

Beyond the structure of a single molecule, SCXRD reveals the intricate network of intermolecular interactions that dictate the crystal packing. For this compound, halogen bonding is expected to be a dominant interaction in the solid state. Halogen bonds are non-covalent interactions where a halogen atom (in this case, bromine or iodine) acts as an electrophilic species and interacts with a nucleophile, such as the nitrogen atom of an adjacent pyridine ring (e.g., C-I···N or C-Br···N).

Other significant interactions would likely include C-H···O and C-H···π interactions, where hydrogen atoms bonded to carbon interact with the oxygen of the ethoxy group or the electron-rich face of the pyridine ring, respectively. These directional interactions act as "supramolecular synthons," which are reliable and predictable structural units that guide the assembly of molecules into a stable, three-dimensional crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and investigate the fragmentation pathways of this compound. The nominal molecular weight of the compound (C₇H₇BrINO) is approximately 328 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula C₇H₇BrINO. sigmaaldrich.com

Under mass spectrometric analysis, the molecule will fragment in a characteristic pattern that can help to confirm its structure. Common fragmentation pathways for this compound would likely include:

Loss of the ethoxy radical (•OCH₂CH₃).

Cleavage of the carbon-halogen bonds, resulting in the loss of a bromine radical (•Br) or an iodine radical (•I).

Fragmentation of the pyridine ring itself.

Electronic Absorption and Photophysical Spectroscopy

Electronic absorption spectroscopy, typically using UV-Visible light, provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions.

The π→π* transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine system. The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The presence of the halogen and ethoxy substituents, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Time-dependent DFT (TD-DFT) calculations can be used to model these electronic transitions and predict the UV-Vis spectrum, aiding in the interpretation of the experimental data. nih.gov

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound, providing information about the potentials at which it is oxidized or reduced. For halogenated organic compounds, the reduction potential is often related to the ease of cleaving the carbon-halogen bond.

In the case of this compound, both the carbon-bromine and carbon-iodine bonds are susceptible to electrochemical reduction. Generally, the carbon-iodine bond is more easily reduced (i.e., at a less negative potential) than the carbon-bromine bond due to its lower bond dissociation energy.

Studies on related halogenated compounds have demonstrated this trend. For example, in the electrochemical reduction of β-halodehydroamino acids, iodo derivatives are reduced at higher potentials compared to their bromo counterparts. nih.gov This suggests that in the cyclic voltammogram of this compound, one would expect to observe distinct reduction peaks, with the reduction of the iodo group occurring at a less negative potential than the bromo group. The precise peak potentials would also be influenced by the electronic effects of the ethoxy group and the pyridine ring itself.

Applications in Complex Organic Synthesis and Functional Molecules

Building Block in Diverse Heterocyclic Synthesis

The strategic placement of two different halogen atoms on the pyridine (B92270) ring positions 2-Bromo-3-ethoxy-6-iodopyridine as a key starting material for creating a wide array of more complex heterocyclic structures. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables chemists to perform selective transformations, first at the 6-position (iodine) and subsequently at the 2-position (bromine). This stepwise approach is fundamental to constructing polysubstituted pyridines with precise control over the substitution pattern.

Common cross-coupling reactions that can be employed include the Suzuki-Miyaura (for C-C bond formation with boronic acids), Sonogashira (for C-C bond formation with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation with amines). researchgate.netwikipedia.orgwikipedia.org The ability to use these reactions regioselectively is a significant advantage in multi-step syntheses. researchgate.netlibretexts.org

The sequential functionalization of this compound allows for the synthesis of pyridine derivatives with diverse functionalities. For instance, a Suzuki reaction can be performed selectively at the 6-position, replacing the iodine with an aryl or heteroaryl group, while leaving the bromine atom untouched for a subsequent transformation. nih.govnih.gov This second coupling reaction can then introduce another, different group at the 2-position, leading to a 2,3,6-trisubstituted pyridine with a well-defined architecture.

Below is a table illustrating potential sequential cross-coupling reactions starting from this compound.

Table 1: Sequential Functionalization of this compound

| Step | Reaction Type | Position | Reagent Example | Product Type |

|---|---|---|---|---|

| 1 | Sonogashira Coupling wikipedia.org | C6 (Iodine) | Phenylacetylene | 2-Bromo-3-ethoxy-6-(phenylethynyl)pyridine |

| 2 | Suzuki Coupling researchgate.net | C2 (Bromine) | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-ethoxy-6-(phenylethynyl)pyridine |

| 1 | Buchwald-Hartwig Amination wikipedia.org | C6 (Iodine) | Morpholine | 4-(2-Bromo-3-ethoxypyridin-6-yl)morpholine |

| 2 | Sonogashira Coupling wikipedia.org | C2 (Bromine) | Trimethylsilylacetylene | 4-(2-((Trimethylsilyl)ethynyl)-3-ethoxypyridin-6-yl)morpholine |

| 1 | Suzuki Coupling researchgate.net | C6 (Iodine) | Thiophene-2-boronic acid | 2-Bromo-3-ethoxy-6-(thiophen-2-yl)pyridine |

Intermediates for Ligand Development in Coordination Chemistry

Pyridine and its derivatives are fundamental components of ligands in coordination chemistry due to the electron-donating ability of the nitrogen atom. Functionalized pyridines are used to create bespoke ligands that can stabilize metals in various oxidation states and form complexes with specific geometries and electronic properties. georgiasouthern.edu this compound serves as a precursor to these sophisticated ligands. Through reactions like the Buchwald-Hartwig amination, the halogen atoms can be replaced with amino groups, which can be further elaborated to create multidentate ligands. georgiasouthern.eduresearchgate.net

For example, reacting this compound with an amine can yield an aminopyridine intermediate. This intermediate can then be used in further synthetic steps to build more complex ligand scaffolds, such as those used in extended metal atom chains (EMACs) or other catalytic systems. georgiasouthern.edu

The pyridine-based ligands derived from this compound are designed to chelate to metal ions, forming stable metal complexes. The nature of the substituents on the pyridine ring, which can be precisely installed using this precursor, influences the steric and electronic environment around the metal center. This, in turn, dictates the reactivity, stability, and catalytic activity of the resulting metal complex. For instance, ligands synthesized from derivatives of bromopyridines have been used to create unique triiron complexes. georgiasouthern.edu The ability to introduce various groups at the 2- and 6-positions of the pyridine ring allows for the fine-tuning of the ligand's properties to suit specific applications in catalysis or materials science.

Precursors for Agrochemical Development

Many modern agrochemicals, including fungicides and insecticides, are based on heterocyclic scaffolds. Substituted pyridines are a prominent class of compounds in this field. researchgate.netnih.gov this compound represents a key starting material for accessing novel pyridine-based agrochemicals. Its utility lies in its capacity to be converted into a library of diverse structures through the various cross-coupling reactions. This allows for the systematic modification of the pyridine core to optimize biological activity against specific agricultural pests or diseases. The core skeleton of 3-hydroxypyridine (B118123), a related compound, is found in Nikkomycin Z, a potent fungicide and insecticide. nih.gov

Precursors for Pharmaceutical Development

The pyridine ring is a common motif in a vast number of pharmaceutical agents. The development of new drugs often relies on the ability to synthesize and test a wide range of structurally diverse molecules. Highly substituted pyridines are therefore valuable intermediates in medicinal chemistry. researchgate.netnih.gov this compound, with its multiple reaction sites, is an ideal starting point for generating libraries of potential drug candidates. The ethoxy group can influence the compound's solubility and metabolic stability, while the bromo and iodo groups provide handles for introducing various pharmacophores via established synthetic methods like the Buchwald-Hartwig and Suzuki reactions, which are widely used in the industrial preparation of pharmaceuticals. wikipedia.orgmdpi.com

The synthesis of a final active pharmaceutical ingredient (API) often involves the creation of a key intermediate that contains the core scaffold of the drug molecule. This compound can be used to construct such intermediates. For example, biaryl compounds derived from 3-hydroxypyridine are known to be inhibitors of the PDE4 enzyme, making them useful for treating inflammatory diseases. researchgate.netnih.gov The selective cross-coupling capabilities of this compound allow for the efficient construction of complex biaryl or heteroaryl structures that are common in modern drug molecules.

The table below outlines how the precursor can be transformed into various structural motifs found in pharmaceutically relevant molecules.

Table 2: Transformation of this compound into Pharmaceutical Scaffolds

| Reaction Type | Position(s) Modified | Reagent Example | Resulting Structural Motif | Potential Therapeutic Area |

|---|---|---|---|---|

| Suzuki Coupling | C6 and C2 | Arylboronic acids | Diaryl-substituted pyridine | Anti-inflammatory (e.g., PDE4 inhibitors) researchgate.netnih.gov |

| Buchwald-Hartwig Amination | C6 or C2 | Substituted anilines | Arylaminopyridine | Kinase Inhibitors (Oncology) |

| Sonogashira Coupling | C6 or C2 | Functionalized alkynes | Alkynylpyridine | Antiviral, Anticancer |

Strategies for Late-Stage Functionalization of Bioactive Molecules

Information regarding the specific use of this compound in late-stage functionalization strategies is not available in the reviewed sources. Late-stage functionalization is a powerful technique in medicinal chemistry used to modify complex molecules like drug candidates at a late point in their synthesis to improve properties or create analogues for testing. nih.govnih.gov While the bromo- and iodo-substituents on the pyridine ring of this compound suggest its potential as a versatile building block for such modifications through various cross-coupling reactions, specific examples or methodologies employing this compound have not been documented.

Utility in Structure-Activity Relationship (SAR) Studies

There are no specific structure-activity relationship (SAR) studies available in the reviewed literature that focus on this compound or a series of analogues derived from it. SAR studies are fundamental to drug discovery, helping to determine which parts of a molecule are essential for its biological effects. nih.gov For example, studies on other compounds have shown that substituents like a bromo group can be essential for bioactivity. nih.govnih.gov The di-halogenated and ethoxy-substituted nature of this compound makes it a candidate for inclusion in SAR studies to probe the effects of these specific groups on the activity of a larger parent molecule. However, no such published studies involving this compound were found.

Future Directions and Research Opportunities

Exploration of New Reactivity Modes and Catalytic Systems

The differential reactivity of the C-Br and C-I bonds in 2-Bromo-3-ethoxy-6-iodopyridine is a key feature that has been exploited in sequential cross-coupling reactions. However, there is considerable scope for exploring new reactivity modes and developing novel catalytic systems to further enhance its synthetic versatility. Future research could focus on:

Orthogonal Catalysis: Designing catalytic systems that can selectively activate one C-X bond in the presence of the other with high fidelity will continue to be a priority. This includes the development of new ligands and metal catalysts that can discriminate between the aryl bromide and aryl iodide moieties under milder reaction conditions.

Photoredox Catalysis: The application of photoredox catalysis could open up new avenues for the functionalization of this compound. This approach may enable novel transformations that are not accessible through traditional thermal methods, such as radical-based coupling reactions.

Domino and Cascade Reactions: Designing multi-step reaction sequences that can be carried out in a single pot, triggered by the selective functionalization of one of the halogen atoms, would significantly increase the efficiency of complex molecule synthesis.

A hypothetical example of a sequential cross-coupling reaction is presented in the table below, illustrating the potential for selective functionalization.

| Reaction Step | Reactant | Catalyst/Conditions | Product |

| 1 | This compound | Pd(PPh3)4, R-B(OH)2, Na2CO3 | 2-Bromo-3-ethoxy-6-arylpyridine |

| 2 | 2-Bromo-3-ethoxy-6-arylpyridine | Pd(OAc)2, L, Nu-H | 2-Amino-3-ethoxy-6-arylpyridine |

This table represents a hypothetical reaction sequence and is for illustrative purposes only.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers powerful tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to:

Predict Reaction Pathways: Model the transition states of various cross-coupling reactions to predict the most favorable conditions for selective C-I versus C-Br bond activation.

Design New Catalysts: Computationally screen potential ligands and metal centers to identify catalytic systems with enhanced selectivity and activity.

Predict Physicochemical Properties: Calculate properties such as bond dissociation energies, electrostatic potential maps, and frontier molecular orbital energies to gain deeper insights into the molecule's reactivity.

By integrating computational modeling with experimental work, researchers can accelerate the discovery of new reactions and the design of novel functional molecules derived from this compound.

Integration into Materials Science and Supramolecular Chemistry

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for applications in materials science and supramolecular chemistry. The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor or a ligand for metal coordination, while the functionalizable positions allow for the construction of larger, well-defined architectures. Future research in this area could explore:

Organic Electronics: The synthesis of novel conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ethoxy group can enhance solubility, while the halogen atoms provide handles for further π-system extension.

Supramolecular Assemblies: The design and synthesis of macrocycles, cages, and other complex supramolecular structures through self-assembly processes. The directional nature of the pyridine nitrogen and the potential for halogen bonding could be exploited to create highly ordered materials.

Functional Dyes and Sensors: The development of new chromophores and fluorophores where the electronic properties are tuned by substitution at the bromo and iodo positions. These could find applications as fluorescent probes for biological imaging or as chemosensors for the detection of specific analytes.

The exploration of this compound in these areas is still in its infancy, representing a significant opportunity for innovation and the creation of new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3-ethoxy-6-iodopyridine, and how does the reactivity of substituents influence the sequence?

- Methodological Answer : The synthesis typically begins with halogenation and alkoxylation steps. Bromination at position 2 and iodination at position 6 require careful control of electrophilic substitution conditions. Ethoxylation at position 3 via nucleophilic aromatic substitution (NAS) is feasible due to the electron-withdrawing effects of adjacent halogens. For example, 2-Bromo-6-ethoxypyridine analogs (CAS 4645-11-8) can be synthesized using NaOEt in anhydrous DMF at 80°C . Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures removal of unreacted starting materials. Characterization should include H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm regiochemistry .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Look for deshielding of pyridine protons due to electron-withdrawing halogens (e.g., H-4 and H-5 protons resonate at δ 8.2–8.5 ppm in CDCl₃).

- Mass Spectrometry : HRMS should show isotopic patterns for Br (1:1 ratio for Br/Br) and I (dominant I peak).

- Melting Point Analysis : Compare with literature values for related bromo-iodopyridines (e.g., 2-Bromo-3-hydroxy-6-iodopyridine melts at 180–185°C) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm >95% purity .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its regioselectivity in cross-coupling reactions?

- Methodological Answer : The iodo group at position 6 is more reactive than bromo in Suzuki-Miyaura couplings due to weaker C-I bonds. However, the ethoxy group at position 3 may sterically hinder coupling at position 2. For example, in a palladium-catalyzed reaction with arylboronic acids, coupling occurs preferentially at position 3. To confirm regioselectivity, monitor reaction progress via TLC and isolate intermediates for X-ray crystallography . Computational modeling (DFT) can predict activation barriers for competing pathways .

Q. How can researchers resolve contradictions in reported spectral data or reaction yields for derivatives of this compound?

- Methodological Answer : Contradictions often arise from:

- Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., DMSO vs. CDCl₃). Replicate experiments using standardized solvents.

- Impurities : Trace metals (e.g., Ni from catalysts in ) may skew yields. Purify starting materials via recrystallization and use chelating agents.

- Atmosphere Sensitivity : Iodine substituents may decompose under light or oxygen. Conduct reactions under inert atmospheres and characterize products immediately .

Q. What strategies enable selective functionalization of the pyridine ring while preserving halogens and the ethoxy group?

- Methodological Answer :

- Directed C-H Activation : Use the ethoxy group as a directing moiety for meta-functionalization. For example, Pd(OAc)₂ with pyridine-based ligands can facilitate C-H arylation at position 4 .

- Protection-Deprotection : Temporarily protect the ethoxy group as a silyl ether (e.g., TBSCl) during halogenation or nitration steps .

- Reductive Coupling : Nickel catalysts (e.g., Ni(COD)₂) enable reductive coupling of this compound with alkenes, as demonstrated in for similar substrates .

Data Analysis and Critical Evaluation

Q. How should researchers critically evaluate conflicting data on the stability of halogenated pyridines under varying reaction conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres.

- Kinetic Studies : Monitor halogen loss via ICP-MS or F NMR (if using fluorinated analogs).

- Comparative Studies : Benchmark against structurally similar compounds (e.g., 5-Bromo-2-methoxy-3-methylpyridine in ) to identify substituent-specific trends .

Q. What advanced techniques can elucidate the role of the ethoxy group in directing electrophilic substitution?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled ethoxy derivatives to track electronic effects via C NMR.

- X-ray Photoelectron Spectroscopy (XPS) : Compare electron density at positions 2, 3, and 6 to validate computational predictions.

- In Situ IR Spectroscopy : Monitor intermediate formation during reactions to identify directing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.